Diphenyl vinylenebis(thiocarbamate)

Description

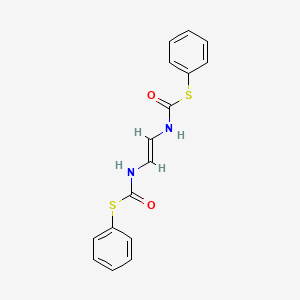

Diphenyl vinylenebis(thiocarbamate) is a thiocarbamate derivative characterized by two phenyl groups attached to a central vinylenebis(thiocarbamate) backbone. This compound is structurally related to pesticidal and pharmaceutical agents, particularly those involving dithiocarbamate coordination complexes. For instance, Thiophanate-methyl (dimethyl 4,4'-phenylenebis[3-thioallophanate]), a registered pesticide, shares structural motifs with diphenyl vinylenebis(thiocarbamate), including the phenylene core and thiocarbamate functional groups .

Properties

CAS No. |

73622-81-8 |

|---|---|

Molecular Formula |

C16H14N2O2S2 |

Molecular Weight |

330.4 g/mol |

IUPAC Name |

S-phenyl N-[(E)-2-(phenylsulfanylcarbonylamino)ethenyl]carbamothioate |

InChI |

InChI=1S/C16H14N2O2S2/c19-15(21-13-7-3-1-4-8-13)17-11-12-18-16(20)22-14-9-5-2-6-10-14/h1-12H,(H,17,19)(H,18,20)/b12-11+ |

InChI Key |

XIJXERNHQWFQAW-VAWYXSNFSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)SC(=O)N/C=C/NC(=O)SC2=CC=CC=C2 |

Canonical SMILES |

C1=CC=C(C=C1)SC(=O)NC=CNC(=O)SC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Diphenyl vinylenebis(thiocarbamate) can be synthesized through a one-pot reaction involving amines, carbon disulfide (CS₂), and alkyl halides. This method is highly efficient, mild, and does not require a catalyst, making it an atom-economic process for producing S-alkyl thiocarbamates . Another method involves the copper-mediated three-component coupling reaction of boronic acids, amines, and carbon disulfide, which provides functionalized dithiocarbamates in very good yields .

Industrial Production Methods: Industrial production of diphenyl vinylenebis(thiocarbamate) typically involves the reaction of amines with carbon disulfide in the presence of alkyl halides under solvent-free conditions. This method is scalable and cost-effective, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Diphenyl vinylenebis(thiocarbamate) undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the thiocarbamate moiety, which is highly reactive and can readily chelate with heavy metals .

Common Reagents and Conditions: Common reagents used in the reactions of diphenyl vinylenebis(thiocarbamate) include oxidizing agents, reducing agents, and alkyl halides. The reaction conditions typically involve mild temperatures and the absence of catalysts, making the processes efficient and environmentally friendly .

Major Products Formed: The major products formed from the reactions of diphenyl vinylenebis(thiocarbamate) include various S-alkyl thiocarbamates and dithiocarbamates. These products are valuable intermediates in the synthesis of other organosulfur compounds and have applications in agriculture and medicine .

Scientific Research Applications

Diphenyl vinylenebis(thiocarbamate) has a wide range of scientific research applications. In chemistry, it is used as a reagent for the synthesis of other organosulfur compounds. In biology, it is studied for its potential as a neurotoxic, teratogenic, and cytotoxic agent due to its reactivity with sulfhydryl groups of proteins . In medicine, it is explored for its potential use as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders . In industry, it is used as a fungicide and pesticide due to its broad-spectrum activity against plant pathogens .

Mechanism of Action

The mechanism of action of diphenyl vinylenebis(thiocarbamate) involves the inhibition of metal-dependent and sulfhydryl enzyme systems in fungi, bacteria, plants, and insects. This inhibition is achieved through the compound’s ability to chelate heavy metals and react with thiol groups, disrupting essential biological processes . The molecular targets and pathways involved include the inhibition of enzymes such as acetylcholinesterase and glucose-6-phosphatase, which are critical for cellular function .

Comparison with Similar Compounds

Alkyl-Substituted Thiocarbamates

Alkyl-substituted thiocarbamates, such as O-methyl-, O-ethyl-, and O-butyl-4-[(α-L-rhamnosyloxy)benzyl] thiocarbamates, exhibit moderate cytotoxicity and anti-trypanosomal activity. However, their potency is significantly lower than isothiocyanate derivatives (e.g., 4-(α-L-rhamnosyloxy) benzyl isothiocyanate), which display higher efficacy due to reactive isothiocyanate groups . In contrast, diphenyl vinylenebis(thiocarbamate) lacks such reactive moieties, suggesting its mechanism of action may rely on steric hindrance or hydrophobic interactions rather than covalent binding.

Pesticidal Thiocarbamates

In pesticide formulations, dithiocarbamates (e.g., zinc and manganese ethylene bisdithiocarbamate) are widely used due to their metal-coordination properties, which enhance stability and fungicidal activity . In Hungary, dithiocarbamates constitute 2% of authorized pesticides, whereas N-methyl carbamates account for 8% . The phenyl groups in diphenyl vinylenebis(thiocarbamate) may improve lipid solubility, enhancing penetration into biological membranes but increasing bioaccumulation risks.

Table 2: Key Properties of Pesticidal Thiocarbamates

| Compound | Metal Coordination | Hydrophobicity | Environmental Persistence |

|---|---|---|---|

| Zinc ethylene bisdithiocarbamate | Yes | Moderate | High |

| Diphenyl vinylenebis(thiocarbamate) | No | High | Moderate (predicted) |

Substituent Effects on Physical Properties

Mass spectrometry studies reveal that thiocarbamates fragment into carbamothioic S-acids and amides, with molecular ion peaks varying by substituents. For example, O-alkyl thiocarbamates exhibit parent ion peaks at m/z = 163–233, depending on alkyl chain length . Diphenyl derivatives likely produce higher m/z values due to their larger molecular weight, with fragmentation patterns dominated by phenyl group losses.

Additionally, phosphine analogs with diphenyl substituents (e.g., diphenyl[4-adamantylphenyl]phosphine) show stronger host-guest interactions (association constant Kf ≈ 2 × 10²) compared to less bulky derivatives . This suggests that diphenyl groups in thiocarbamates may enhance binding affinity in hydrophobic environments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.